![molecular formula C6H9ClN2O2 B3000725 Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride CAS No. 78892-69-0](/img/structure/B3000725.png)
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a related compound, is achieved through N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, resulting in good yield . Another example is the Fe(
Scientific Research Applications
Synthesis and Organic Chemistry
- Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride and its derivatives are used in the synthesis of various compounds. For instance, 5-Amino-1H-imidazole-4-carboxamide hydrochloride is converted into 2-methyl-6-(arylamino)purines, which are valuable in organic synthesis (Andersen & Pedersen, 1985).
- The compound also finds application in the synthesis of imidazole-5-carboxylic acids with various substituents at the 4-position. These compounds have significant biological activities (Yanagisawa et al., 1996).
Photochemical Studies
- Photochemical behavior of methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride derivatives has been studied, showing their potential in photochemical applications (Pfoertner & Daly, 1987).
Potential in Medicinal Chemistry
- Derivatives of methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride have been explored for their cytotoxic properties against human tumor cell lines, showing promise in medicinal chemistry (Bellina et al., 2008).
Chemical Characterization and Analysis
- The chemical and structural properties of related compounds have been studied, providing insights into their molecular configurations (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005).
Corrosion Inhibition
- Imidazole derivatives, including those related to methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride, have been studied for their efficiency as corrosion inhibitors for metals like copper (Gašparac, Martin, & Stupnišek-lisac, 2000).
Crystallography Studies
- Crystal and molecular structures of derivatives have been analyzed, contributing to the field of crystallography and molecular design (Richter et al., 2023).
Mechanism of Action
Target of Action
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a complex compound with potential biological activity. It’s worth noting that imidazole derivatives have been known to exhibit a broad range of biological properties, affecting various targets .
Mode of Action
Certain imidazole derivatives have been reported to inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10-2)8-3-7-4;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFZMYSTOIVJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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